An In-Depth Technical Guide to the Core Chemical Properties of 2,3-Anthracenedicarboxaldehyde
An In-Depth Technical Guide to the Core Chemical Properties of 2,3-Anthracenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Yet Potent Aromatic Building Block
In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), anthracene and its derivatives have long captured the attention of the scientific community, fueling innovations in materials science, organic electronics, and medicinal chemistry. While much of the focus has historically centered on substitutions at the 9 and 10 positions, the unique reactivity and electronic profile of less common isomers are now emerging as frontiers for novel molecular design. This guide provides a comprehensive technical overview of 2,3-Anthracenedicarboxaldehyde, a molecule poised as a versatile precursor for advanced organic materials and complex molecular architectures. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that underscores the scientific rationale behind its synthesis, explores its known reactivity, and illuminates its potential applications. We will delve into the foundational chemical and physical properties, detailed synthetic protocols, and the crucial safety considerations for handling this intriguing compound.
I. Core Molecular Identity and Physicochemical Landscape
2,3-Anthracenedicarboxaldehyde, a lesser-studied isomer of the more common 9-anthracenecarboxaldehyde, possesses a unique structural arrangement that imparts distinct chemical characteristics. The positioning of the two aldehyde functionalities on one of the terminal benzene rings of the anthracene core creates a platform for a range of chemical transformations.
Structural and Identification Parameters
The fundamental identity of 2,3-Anthracenedicarboxaldehyde is established by its molecular formula, CAS number, and structural representations.
| Parameter | Value | Source |
| IUPAC Name | anthracene-2,3-dicarbaldehyde | [1] |
| CAS Number | 76197-35-8 | [1][2] |
| Molecular Formula | C₁₆H₁₀O₂ | [1][3] |
| Molecular Weight | 234.25 g/mol | [1] |
| SMILES | O=Cc1cc2cc3ccccc3cc2cc1C=O | [1][4] |
| InChIKey | HTKKRNQMBYGFMV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data on the physical properties of 2,3-Anthracenedicarboxaldehyde is notably scarce in publicly available literature, a reflection of its status as a rare or custom-synthesized chemical. However, some calculated values and general observations can be summarized.
| Property | Value | Notes | Source |
| Melting Point | Not available | --- | [4] |
| Boiling Point | 477.1 °C at 760 mmHg | Calculated | [4] |
| Flash Point | 177.1 °C | Calculated | [4] |
| Density | 1.294 g/cm³ | Calculated | [4] |
| Solubility | Soluble in various organic solvents (e.g., DMF, toluene, THF, chloroform, dichloromethane) | As part of the acene-2,3-dicarbaldehyde series | [5] |
| Appearance | Likely a crystalline solid | Based on related compounds | |
| XlogP | 3.3 | Predicted | [3] |
The solubility in common organic solvents is a significant practical advantage for its use in synthesis and materials fabrication.
II. Synthesis and Reactivity: A Gateway to Novel Acenes
The synthesis of 2,3-Anthracenedicarboxaldehyde has been a subject of academic research, with methodologies evolving to improve yield and selectivity. A key publication by Miller and coworkers in 2024 provides significant insights into both conventional and improved synthetic routes.
Synthetic Methodologies
Conventional Multi-Step Synthesis:
A traditional approach to synthesizing anthracene-2,3-dicarbaldehyde involves a multi-step sequence starting from 2,3-dimethylanthracene. The causality behind this pathway lies in the stepwise functional group transformations that are well-established in organic chemistry.
Key Reactivity
The two adjacent aldehyde groups in 2,3-Anthracenedicarboxaldehyde are the focal point of its reactivity, enabling a variety of transformations to build more complex molecular structures.
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Grignard Reactions: The aldehyde groups readily react with Grignard reagents to form α,α'-diaryl-2,3-acenedimethanols. These diols are valuable intermediates in the synthesis of larger acenes and isoacenofurans. [5]* Double-Aldol Condensation: In the presence of a suitable ketone, such as 1,3-diphenylacetone, 2,3-Anthracenedicarboxaldehyde undergoes a one-pot, double-aldol condensation to form acenotropones. These products can be further protonated to generate hydroxyacenotropylium ions, which exhibit interesting long-wavelength absorption properties. [5]* Cycloaddition Reactions: While the 9 and 10 positions of the anthracene core are typically the most reactive in Diels-Alder reactions, the electronic nature of the substituents at the 2 and 3 positions can influence this reactivity. The electron-withdrawing nature of the aldehyde groups deactivates the terminal ring to some extent.
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Formation of Heterocycles: The dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems through condensation reactions with amines, hydrazines, and other binucleophiles.
III. Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde protons. The aldehyde protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The aromatic protons would exhibit complex splitting patterns consistent with a substituted anthracene core.
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¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm) and for the sp²-hybridized carbons of the anthracene framework.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2,3-Anthracenedicarboxaldehyde is expected to display key absorption bands characteristic of its functional groups:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | C-H stretching (aromatic) |
| ~2850 and ~2750 | C-H stretching (aldehyde) |
| ~1700 | C=O stretching (aldehyde) |
| ~1600-1450 | C=C stretching (aromatic) |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 2,3-Anthracenedicarboxaldehyde will be dominated by the characteristic π-π* transitions of the anthracene chromophore. The spectrum is expected to show fine vibrational structure, typical for rigid polycyclic aromatic systems. The presence of the aldehyde groups, which are auxochromes, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene.
IV. Applications and Future Directions
While specific, commercial applications of 2,3-Anthracenedicarboxaldehyde are not yet widespread, its chemical properties make it a highly promising candidate for several areas of research and development.
Organic Electronics and Materials Science
The anthracene core is a well-known organic semiconductor. Functionalization at the 2 and 3 positions with aldehyde groups provides a handle for creating larger, more complex conjugated systems. These derivatives are being investigated for their potential use in:
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Organic Photovoltaics (OPVs)
The aldehyde groups allow for the incorporation of the anthracene moiety into polymers and other macromolecular structures, potentially leading to materials with tailored electronic and photophysical properties. Research has shown that related acene-2,3-dicarbaldehydes exhibit good photooxidative resistance, a desirable property for stable organic electronic materials. [5]
Precursor in Organic Synthesis
As demonstrated by its reactivity, 2,3-Anthracenedicarboxaldehyde is a valuable building block for the synthesis of:
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Larger Acenes: Through the formation and subsequent transformation of diol intermediates.
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Novel Heterocyclic Systems: By serving as a precursor for condensation reactions.
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Functional Dyes and Pigments: The extended π-system of the anthracene core forms the basis for chromophores, and the aldehyde groups allow for chemical modification to tune the color and other properties.
Potential in Drug Discovery
The anthracene scaffold is present in a number of biologically active compounds. The aldehyde functionalities of 2,3-Anthracenedicarboxaldehyde could be utilized in the synthesis of novel drug candidates through, for example, reductive amination to introduce amine-containing side chains or as a scaffold for building more complex heterocyclic structures with potential therapeutic activity.
V. Safety and Handling
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 2,3-Anthracenedicarboxaldehyde, a cautious approach to handling is imperative. The following guidelines are based on information for related aromatic aldehydes and general laboratory safety principles.
Hazard Identification
Based on data for related compounds and GHS classifications for similar structures, 2,3-Anthracenedicarboxaldehyde should be handled as a hazardous substance. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact. [6]* Eye Irritation: May cause serious eye irritation. [6]* Respiratory Irritation: May cause respiratory tract irritation if inhaled. [6]* Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects. [6]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
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Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a sealed container for disposal. Dispose of in accordance with local, state, and federal regulations.
VI. Conclusion
2,3-Anthracenedicarboxaldehyde represents a fascinating, albeit underexplored, molecule with significant potential. Its unique substitution pattern offers a distinct set of reactive handles on the robust anthracene core, opening doors for the synthesis of novel organic materials, complex heterocyclic systems, and potentially, new therapeutic agents. While the current body of publicly available data on its specific physicochemical and toxicological properties is limited, the foundational work on its synthesis and reactivity provides a solid platform for future research. It is the author's belief that as the demand for sophisticated organic building blocks grows, the utility of 2,3-Anthracenedicarboxaldehyde will become increasingly apparent, making it a valuable tool in the arsenal of synthetic chemists across various disciplines.
References
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Matrix Fine Chemicals. ANTHRACENE-2,3-DICARBALDEHYDE | CAS 76197-35-8. [Link]
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PubChem. 2,3-Dibromoanthracene. National Center for Biotechnology Information. [Link]
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Liu, Q., & Miller, G. P. (2024). Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. RSC Advances, 14(34), 25008-25018. [Link]
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Royal Society of Chemistry. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. [Link]
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PubChem. 2,3-Dimethylanthracene. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. [Link]
-
PubChemLite. 2,3-anthracenedicarboxaldehyde (C16H10O2). [Link]
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ResearchGate. Reactivity profile of anthracenes (a) Inherent reactivity of anthracene with dienophiles. The selectivity favoring the 9,10. [Link]
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Chemsrc. anthracene-2,3-dialdehyde | CAS#:76197-35-8. [Link]
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